cis-4-Piperazin-1-yl-cyclohexanol hydrochloride
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Overview
Description
cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a chemical compound with the molecular formula C10H21ClN2O. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a piperazine ring. This compound is often used in pharmaceutical research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride typically involves the reaction of cyclohexanone with piperazine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
cis-4-Piperazin-1-yl-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
cis-4-Piperazin-1-yl-cyclohexanol hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of cis-4-Piperazin-1-yl-cyclohexanol hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .
Comparison with Similar Compounds
Similar Compounds
- trans-4-Piperazin-1-yl-cyclohexanol hydrochloride
- 4-Piperazin-1-yl-cyclohexanone hydrochloride
- 4-Piperazin-1-yl-cyclohexanol
Uniqueness
cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its trans isomer and other similar compounds .
Biological Activity
cis-4-Piperazin-1-yl-cyclohexanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring attached to a cyclohexanol moiety. Its stereochemistry plays a crucial role in its biological activity, differentiating it from its trans isomer and other related compounds.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The piperazine ring can bind to neurotransmitter receptors, influencing neurotransmission and potentially modulating physiological responses.
Key Mechanisms:
- Receptor Binding: The compound has been shown to interact with serotonin and dopamine receptors, which are vital for mood regulation and cognitive function.
- Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular signaling.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Preliminary studies suggest potential anticancer properties, particularly against specific cancer cell lines.
- Antimicrobial Effects: The compound has shown antibacterial and antifungal activity in vitro.
- Neurological Effects: Its interaction with neurotransmitter systems suggests possible anxiolytic or antidepressant effects.
Table 1: Biological Activities of this compound
Case Study 1: Antitumor Activity
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity, with an IC50 value of 5.56 μM, indicating its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
In vitro tests revealed that this compound exhibited promising antibacterial activity against various strains, including Salmonella enteritidis. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with its trans isomer and other piperazine derivatives.
Table 2: Comparison of Biological Activities
Compound | Antitumor Activity | Antimicrobial Activity | Neurological Effects |
---|---|---|---|
cis-4-Piperazin-1-yl-cyclohexanol | High (IC50: 5.56 μM) | Moderate | Induces seizures |
trans-4-Piperazin-1-yl-cyclohexanol | Low | Low | Minimal |
Properties
Molecular Formula |
C10H21ClN2O |
---|---|
Molecular Weight |
220.74 g/mol |
IUPAC Name |
4-piperazin-1-ylcyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c13-10-3-1-9(2-4-10)12-7-5-11-6-8-12;/h9-11,13H,1-8H2;1H |
InChI Key |
KLZFGYXORJDMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N2CCNCC2)O.Cl |
Origin of Product |
United States |
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